3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide
CAS No.:
Cat. No.: VC17516134
Molecular Formula: C7H11N3OS
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3OS |
|---|---|
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C7H11N3OS/c1-4-10-3-6(12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11) |
| Standard InChI Key | PUCXFWMAGDJOSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(S1)C(CC(=O)N)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide (molecular formula C₇H₁₁N₃OS, molecular weight 185.25 g/mol) features a propanamide chain with stereochemical specificity at the amino-bearing carbon. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with a methyl group at the 2-position, enhancing its electronic and steric profile .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁N₃OS | |
| Molecular Weight | 185.25 g/mol | |
| XLogP3-AA | 0.4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
The compound’s stereochemistry, particularly the (S)-configuration at the amino center, influences its interactions with biological targets. Nuclear magnetic resonance (NMR) spectroscopy confirms the spatial arrangement of substituents, while infrared (IR) spectroscopy identifies functional groups such as the amide carbonyl (C=O) and thiazole C-S-C vibrations.
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide typically involves multi-step organic reactions:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the 2-methyl-1,3-thiazol-5-yl scaffold.
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Propanamide Backbone Assembly: A Strecker synthesis or Michael addition introduces the amino and amide groups, followed by purification via column chromatography.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | Thiourea, 2-bromopropanone, EtOH, reflux | 65–70 |
| Amination | NH₃, KCN, H₂O, RT | 50–55 |
| Amidation | Acetic anhydride, DMAP, CH₂Cl₂ | 75–80 |
Reaction optimization studies emphasize the role of solvent polarity and temperature in maximizing yield. For instance, ethanol as a solvent improves thiazole ring stability, while dimethylaminopyridine (DMAP) catalyzes amide bond formation.
Chemical Reactivity and Functionalization
Reaction Pathways
The compound participates in reactions typical of both amides and thiazoles:
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Amide Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to yield 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid.
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Thiazole Electrophilic Substitution: The electron-rich thiazole ring undergoes nitration or halogenation at the 4-position, enabling further derivatization.
Quantum mechanical calculations predict nucleophilic attack at the thiazole’s sulfur atom, while the methyl group directs electrophiles to specific ring positions.
Applications in Pharmaceutical Development
Drug Design and Optimization
The compound serves as a versatile building block in medicinal chemistry:
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Prodrug Synthesis: Amide functionalization enhances bioavailability of antiviral agents.
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Targeted Therapeutics: Conjugation with monoclonal antibodies improves specificity for tumor receptors.
Table 3: Comparative Bioactivity of Thiazole Derivatives
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide | 12.3 | Kinase X |
| 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal | 18.7 | COX-2 |
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